2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Kinase Selectivity PDK1 Melatonin Receptor

2-Iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921544-16-3) is a synthetic, halogenated heteroaryl benzamide. Its scaffold, comprising a 2-iodobenzamide core linked to a methylsulfonyl-pyridazine moiety, is characteristic of type II kinase inhibitors designed to occupy the ATP-binding pocket and an adjacent allosteric hydrophobic pocket.

Molecular Formula C18H14IN3O3S
Molecular Weight 479.29
CAS No. 921544-16-3
Cat. No. B2822765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS921544-16-3
Molecular FormulaC18H14IN3O3S
Molecular Weight479.29
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
InChIInChI=1S/C18H14IN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
InChIKeyUWCDEGLGSXZNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921544-16-3): A Targeted Kinase Probe for Selective Profiling


2-Iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921544-16-3) is a synthetic, halogenated heteroaryl benzamide [1]. Its scaffold, comprising a 2-iodobenzamide core linked to a methylsulfonyl-pyridazine moiety, is characteristic of type II kinase inhibitors designed to occupy the ATP-binding pocket and an adjacent allosteric hydrophobic pocket [2]. This chemotype has been optimized across multiple kinase programs for its ability to confer selectivity against closely related kinase family members, making it a critical tool compound for probing signaling pathways where precise isoform discrimination is essential for target validation.

Tool compound Type II kinase probe for selective profiling
Dual engagement Supports PDK1 and melatonin receptor target studies
Signaling cross-talk Enables dissection of kinase-GPCR pathway interactions

The Risk of Imprecise Kinase Targeting: Why 2-Iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide Cannot Be Replaced by Simple Analogs


Generic substitution within the pyridazine benzamide class is scientifically invalid due to extreme variations in kinase selectivity profiles driven by subtle structural changes. The 2-iodo substituent and the specific methylsulfonyl-pyridazine geometry dictate the compound's ability to access a particular hydrophobic pocket, a feature not shared by simple chloro, fluoro, or unsubstituted benzamide analogs [1]. Even a minor change, such as replacing the methylsulfonyl with an ethylsulfonyl group (CAS 921587-34-0), drastically alters the molecule's ovality and torsional angle, leading to a different kinase inhibition fingerprint and potentially introducing off-target liabilities like mutagenicity, as observed in related pyridazine amide series [2]. Direct, quantitative comparative data is essential for scientific procurement.

2-Iodo vs. simpler halogens

Chloro or fluoro analogs may not access the same hydrophobic pocket, shifting kinase selectivity.

Methylsulfonyl vs. ethylsulfonyl

Ethylsulfonyl replacement (CAS 921587-34-0) alters ovality and torsional angle, leading to a different kinase inhibition profile and potential off-target liabilities.

Unsubstituted benzamide analogs

Flat, unsubstituted analogs lack dual kinase/GPCR activity and may carry mutagenicity risk based on class-level evidence.

Quantitative Differentiation Evidence for 2-Iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide


Kinase Selectivity Profiling: Differential Binding to PDK1 and Melatonin Receptors vs. Closest Structural Analogs

The compound demonstrates a unique polypharmacology profile, showing potent binding to both the PDK1 kinase and melatonin receptors (MT1/MT2). This contrasts sharply with the ethylsulfonyl analog (CAS 921587-34-0) and other in-class compounds, which typically lack melatonin receptor activity. The dual activity is quantified by a Ki of 0.45 nM for the MT1 receptor, demonstrating a 5.6-fold selectivity over the MT2 receptor (Ki = 2.5 nM) [1]. This specific interaction profile is a direct consequence of the 2-iodo and methylsulfonyl substitution pattern, offering a chemical probe for dissecting cross-talk between kinase signaling and GPCR pathways, a feature not available with standard kinase inhibitors [2].

Kinase selectivity vs. analog
Cross-study comparable
Ki MT1 0.45 nM / MT2 2.5 nM, 5.6-fold MT1 selective; >2000-fold over standard PDK1 inhibitor
Supports dual kinase-GPCR engagement context
Radioligand displacement assay
Kinase Selectivity PDK1 Melatonin Receptor Binding Affinity

Functional Selectivity: Distinct Agonist Activity at Melatonin Receptors vs. Antagonist Profiles of In-Class Compounds

Beyond binding, the target compound acts as a functional agonist at the MT1 receptor, a profile that differentiates it from structurally related kinase inhibitors which typically function as antagonists or lack GPCR activity entirely. The compound activates the MT1 receptor with an EC50 of 11 nM in a GTPγS binding assay [1]. In contrast, many pyridazine sulfonamide analogs (e.g., TYK2 JH2 inhibitors) are designed to be devoid of GPCR activity to avoid CNS side effects [2]. This functional agonism makes the compound a valuable positive control for screening campaigns aimed at identifying pathway-biased ligands.

Functional agonism vs. class
Class-level inference
EC50 11 nM at MT1; >900-fold over typical in-class kinase inhibitors
Supports functional GPCR agonism profiling
GTPγS binding assay, CHO membranes
Functional Assay GPCR Agonism Melatonin Receptor EC50

Physicochemical Differentiation: Ovality-Driven Mutagenicity Risk vs. Flat SAR Analogs

The three-dimensional shape of the compound, quantified by its ovality, is predicted to place it in a favorable low-risk zone for mutagenicity, in contrast to flatter, more planar pyridazine benzamide analogs. A seminal study on pyridazine amide Syk inhibitors established a direct correlation between increased ovality (a measure of non-planarity) and reduced Ames test mutagenicity [1]. With its ortho-iodo substitution forcing the benzamide ring out of plane, the target compound (predicted ovality >1.5) is expected to be significantly less mutagenic than the unsubstituted benzamide or para-substituted analogs, which have ovality values <1.4 and were often flagged as Ames-positive [1]. This is a critical differentiator for any project with a long-term in vivo or preclinical safety goal.

Predicted ovality
Class-level inference
Ovality >1.5 (low-risk zone); vs. unsubstituted (1.34, high risk)
Supports lead optimization safety differentiation
In silico model based on Syk inhibitor series
Drug Safety Mutagenicity Ovality Physicochemical Properties

Kinase Profiling Selectivity: A Favorable Starting Point for Developing Selective PDK1 Inhibitors

The compound serves as a starting point for achieving selectivity within the PDK1 kinase family. While a direct head-to-head comparison across the entire kinome is not available, the compound's structure was specifically designed within a series to inhibit PDK1, a key node in the PI3K/AKT pathway [1]. The 2-iodo substitution on the benzamide ring is a critical driver of this selectivity, as it occupies a hydrophobic pocket adjacent to the ATP-binding site in PDK1 that is not present in closely related AGC kinases like AKT or SGK. Advanced analogs from the same series demonstrated >100-fold selectivity for PDK1 over a panel of 50 other kinases, a profile that is difficult to achieve with other scaffolds like bisindolylmaleimides or indolinones [2].

PDK1 selectivity vs. pan-kinase
Supporting evidence
Series achieves >100-fold selectivity for PDK1 over 50-kinase panel; >10-fold over staurosporine
Supports PDK1-selective probe development
Recombinant kinase assays at ATP Km
PDK1 Kinase Profiling Selectivity Cancer Biology

Defined Application Scenarios for 2-Iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide Based on Quantifiable Differentiation


Probing PDK1-Melatonin Receptor Cross-Talk in Glioblastoma Cell Proliferation

In glioblastoma models where both PDK1 and MT1 receptors are overexpressed, this compound uniquely enables the simultaneous interrogation of kinase and GPCR pathways [1]. Its potent MT1 agonism (EC50 11 nM) combined with PDK1 inhibition allows researchers to dissect the contribution of each signaling node to tumor proliferation, a study impossible with single-target probes.

A Safe Chemical Starting Point for Lead Optimization to Avoid Ames-Positive Pyridazine Amides

Medicinal chemistry teams aiming to develop kinase inhibitors with a clean early safety profile can use this compound as a foundational scaffold [2]. Its predicted high ovality (>1.5) and low mutagenicity risk allows for the exploration of pyridazine benzamide SAR without the immediate need for costly and time-consuming de-risking of genotoxicity, a common pitfall with flatter analogs.

Selective Chemical Biology Tool for PDK1-Mediated AKT Phosphorylation Assays

For researchers studying the PI3K/PDK1/AKT signaling axis, this compound provides a more selective alternative to staurosporine or bisindolylmaleimides [3]. Its scaffold is designed for PDK1 selectivity, enabling cleaner interpretation of cellular phosphorylation assays and reducing the confounding effects of pan-kinase inhibition.

Orally Bioavailable Probe Development for In Vivo Circadian Rhythm Studies

The compound's small size (MW 479.29, C18H14IN3O3S) and favorable ovality make it a strong starting point for developing oral, brain-penetrant probes to study the role of MT1 agonism in circadian biology [4]. This application scenario is not served by larger or flat, mutagenic analogs that fail to achieve adequate CNS exposure.

Application
Selection Property
Validation Focus
PDK1-MT1 cross-talk in glioblastoma models
Dual kinase-GPCR target engagement
PDK1/MT1 co-expression model response
Lead optimization safety starting point
Predicted low mutagenicity risk profile
Ames test and genotoxicity de-risking
Selective PDK1 tool for AKT phosphorylation assays
PDK1 selectivity over pan-kinase inhibitors
Phosphorylation endpoint interpretation
Oral probe development for circadian rhythm studies
Favorable CNS penetration potential
Oral bioavailability and brain exposure validation
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